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Compound of Interest

Compound Name: Menisdaurilide

Cat. No.: B1221709

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and experimental protocols for the total synthesis
of (+)-Menisdaurilide, a naturally occurring butenolide that serves as a key chiral building
block in the synthesis of various biologically active compounds, notably the Securinega
alkaloids. The methodology outlined is based on the first asymmetric synthesis reported by
Busqué, de March, and coworkers, which utilizes an enantiopure monoketal of p-benzoquinone
as the starting material.

Introduction

(+)-Menisdaurilide is a valuable chiral synthon due to its densely functionalized cyclohexane
core and appended butenolide moiety. Its enantioselective synthesis is of significant interest to
the synthetic community for enabling access to a range of complex natural products. The
synthetic strategy presented herein proceeds via a key chiral monoketal derived from p-
benzoquinone and (R,R)-hydrobenzoin, which effectively controls the stereochemistry of the
subsequent transformations.

Overall Synthetic Strategy

The total synthesis of (+)-Menisdaurilide commences with the preparation of an enantiopure
p-benzoquinone monoketal. This key intermediate undergoes a series of transformations
including reduction, epoxidation, and lactonization to construct the bicyclic core of (+)-
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Menisdaurilide. The sequence of reactions is designed to control the stereochemistry at
multiple chiral centers, culminating in the formation of the target molecule.

Click to download full resolution via product page

Caption: Overall workflow for the total synthesis of (+)-Menisdaurilide.

Data Presentation

Table 1: Summary of Reaction Steps and Yields
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Step Transformation Product Yield (%)
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8-ene-7,10-dione

(+)-(4'R,5'R,8S)-8-

Stereoselective Hydroxy-4'5'-
2 reduction of the diphenyl-1,4- 98
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Table 2: Spectroscopic Data for Key Intermediates and Final Product
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Compound

1H NMR (CDCI3, &
ppm)

13C NMR (CDCI3, 5
ppm)

Optical Rotation
[a]D (c, solvent)

(+)-(4'R,5'R,8S)-8-
Hydroxy-4'5'-
diphenyl-1,4-
dioxaspiro[5.5]undec-

9-en-7-one

7.30-7.15 (m, 10H),
6.85 (d, J=10.2 Hz,

1H), 6.10 (dd, J=10.2,

2.0 Hz, 1H), 4.80 (s,
2H), 4.40 (m, 1H),
2.80-2.60 (M, 2H),

198.5, 148.0, 137.5,
129.5, 128.5, 126.5,
126.0, 87.0, 86.5,
68.0, 40.0, 38.0

+15.0 (1.0, CHCI3)

2.40-2.20 (m, 2H)

7.20 (dd, J=5.9, 1.5
Hz, 1H), 6.15 (d,
J=5.9 Hz, 1H), 5.05
(m, 1H), 4.95 (m, 1H),
3.00-2.80 (m, 1H),
2.60-2.40 (m, 1H)

173.0, 150.0, 122.0,

(+)-Menisdaurilide
80.0, 75.0, 35.0, 30.0

+324.0 (1.0, CHCI3)

Experimental Protocols

Step 1: Synthesis of (+)-(4'R,5'R)-4',5'-Diphenyl-1,4-dioxaspiro[5.5]undec-8-ene-7,10-dione

To a solution of p-benzoquinone (1.08 g, 10 mmol) in dry toluene (50 mL) is added (R,R)-
hydrobenzoin (2.14 g, 10 mmol) and a catalytic amount of p-toluenesulfonic acid monohydrate
(190 mg, 1 mmol). The mixture is heated to reflux with a Dean-Stark trap for 4 hours. After
cooling to room temperature, the reaction mixture is washed with saturated aqueous NaHCO3
solution and brine. The organic layer is dried over anhydrous MgSO4, filtered, and
concentrated under reduced pressure. The crude product is purified by flash chromatography
(silica gel, hexane:ethyl acetate = 4:1) to afford the product as a yellow solid.

Step 2: Synthesis of (+)-(4'R,5'R,8S)-8-Hydroxy-4',5'-diphenyl-1,4-dioxaspiro[5.5]undec-9-en-7-
one

To a solution of the enedione from Step 1 (2.86 g, 9.5 mmol) and CeCI3-7H20 (4.25 g, 11.4
mmol) in methanol (100 mL) at 0 °C is added NaBH4 (180 mg, 4.75 mmol) in small portions.
The reaction mixture is stirred at 0 °C for 30 minutes. The reaction is quenched by the addition
of acetone, and the solvent is removed under reduced pressure. The residue is partitioned
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between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous
MgSO4, filtered, and concentrated. The crude product is used in the next step without further
purification.

Step 3: Synthesis of (+)-(4'R,5'R,8S)-8-Acetoxy-4',5'-diphenyl-1,4-dioxaspiro[5.5]undec-9-en-7-
one

To a solution of the crude alcohol from Step 2 in pyridine (20 mL) at 0 °C is added acetic
anhydride (1.4 mL, 14.3 mmol) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).
The reaction mixture is stirred at room temperature for 12 hours. The solvent is removed under
reduced pressure, and the residue is dissolved in ethyl acetate. The organic solution is washed
with 1 M HCI, saturated aqueous NaHCO3, and brine. The organic layer is dried over
anhydrous MgSO4, filtered, and concentrated. The crude product is purified by flash
chromatography (silica gel, hexane:ethyl acetate = 3:1) to give the acetate as a white solid.

Step 4: Synthesis of (+)-(4'R,5'R,8S,9S,10S)-9,10-Epoxy-8-acetoxy-4',5'-diphenyl-1,4-
dioxaspiro[5.5]undecan-7-one

To a solution of the acetate from Step 3 (3.3 g, 9.0 mmol) in dichloromethane (100 mL) at 0 °C
is added m-chloroperoxybenzoic acid (m-CPBA, 77%, 2.4 g, 10.8 mmol). The reaction mixture
Is stirred at room temperature for 24 hours. The mixture is then washed with saturated aqueous
NaHCO3 and brine. The organic layer is dried over anhydrous MgSO4, filtered, and
concentrated. The crude product is purified by flash chromatography (silica gel, hexane:ethyl
acetate = 2:1) to yield the epoxide as a white solid.

Step 5: Synthesis of (+)-(1S,4R,5S,6S)-1,5,6-Trihydroxycyclohex-2-en-1-yl acetate

A mixture of the epoxide from Step 4 (3.0 g, 7.8 mmol) and montmorillonite K-10 (6 g) in a
mixture of dichloromethane (100 mL) and water (2 mL) is heated at reflux for 48 hours. The
solid is filtered off and washed with ethyl acetate. The combined filtrates are concentrated
under reduced pressure. The residue is purified by flash chromatography (silica gel, ethyl
acetate) to afford the triol as a colorless oil.

Step 6: Synthesis of (+)-Menisdaurilide

To a solution of diethylphosphonoacetic acid (1.5 g, 7.6 mmol) in dichloromethane (50 mL) is
added 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.45 g, 7.6 mmol). The mixture is
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stirred for 10 minutes, and then the triol from Step 5 (700 mg, 3.8 mmol) is added. The reaction
is stirred at room temperature for 12 hours. The solvent is removed, and the residue is
dissolved in THF (50 mL). To this solution at 0 °C is added 18-crown-6 (5.0 g, 19 mmol) and
K2CO3 (2.6 g, 19 mmol). The mixture is stirred at 0 °C for 2 hours. The reaction is quenched
with saturated aqueous NH4CI and extracted with ethyl acetate. The combined organic layers
are washed with brine, dried over anhydrous MgSO4, filtered, and concentrated. The crude
product is purified by flash chromatography (silica gel, hexane:ethyl acetate = 1:1) to give (+)-
Menisdaurilide as a white solid.

Logical Relationships and Key Transformations

The successful synthesis of (+)-Menisdaurilide hinges on a series of stereocontrolled
reactions. The initial ketalization establishes the chiral environment for the subsequent steps.
The stereoselective reduction of the enone and the diastereoselective epoxidation are crucial
for setting the relative and absolute stereochemistry of the cyclohexane core. The final
lactonization step, proceeding through a Horner-Wadsworth-Emmons olefination followed by an
intramolecular cyclization, completes the butenolide ring.
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Caption: Key concepts and transformations in the synthesis of (+)-Menisdaurilide.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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